4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl-
Description
The compound 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl- (CAS: 1260907-17-2, molecular formula: C₂₂H₂₂ClN₅O₂) is a triazolobenzodiazepine derivative with a complex heterocyclic structure . Key structural features include:
- 6-(4-chlorophenyl): Enhances lipophilicity and target binding.
- N-ethyl acetamide: Likely improves pharmacokinetic properties.
- 8-methoxy and 1-methyl groups: Influence electronic and steric interactions.
Pharmacologically, this compound (also known as I-BET762 or GSK525762) functions as a BET (bromodomain and extraterminal) protein inhibitor, making it a candidate for anticancer therapy . BET inhibitors disrupt transcriptional regulation by blocking bromodomain interactions with acetylated histones, a mechanism distinct from traditional benzodiazepines that modulate GABAA receptors.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-4-24-20(29)12-18-22-27-26-13(2)28(22)19-10-9-16(30-3)11-17(19)21(25-18)14-5-7-15(23)8-6-14/h5-11,18H,4,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQFGUYHFJNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C2=NN=C(N2C3=C(C=C(C=C3)OC)C(=N1)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112689 | |
| Record name | 6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260530-43-5 | |
| Record name | 6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260530-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-4-acetamide, 6-(4-chlorophenyl)-N-ethyl-8-methoxy-1-methyl- is part of a class of triazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, case studies, and relevant research findings.
Molecular Structure
The molecular formula for the compound is with a molecular weight of approximately 330.81 g/mol. The structure features a triazole ring fused with a benzodiazepine moiety, which is critical for its biological activity.
Anticonvulsant Activity
Research has shown that compounds in the triazolo[4,3-a][1,4]benzodiazepine class exhibit significant anticonvulsant properties. For instance, studies indicate that modifications to the triazole ring can enhance activity against seizures induced by various models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The compound under discussion has shown promising results in these models, with effective doses reported to be in the range of 15-30 mg/kg in animal studies .
Antimicrobial Properties
The compound also demonstrates antibacterial and antifungal activities. A review on 1,2,4-triazoles highlights their potential as antimicrobial agents against various pathogens. The compound's structure may contribute to its ability to inhibit bacterial growth effectively . In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives suggest that they can induce apoptosis in cancer cells. The compound has been screened alongside other triazoles for anticancer activity against various cell lines, showing moderate cytotoxic effects . The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the benzodiazepine or triazole rings have been correlated with enhanced pharmacological effects. For example:
- Substituents on the benzene ring (e.g., chlorophenyl groups) have been associated with increased potency.
- Alkyl substituents at the nitrogen atom enhance lipophilicity and cellular permeability.
Study 1: Anticonvulsant Efficacy
In a study by Srivastava et al., several derivatives of 1,2,4-triazolo[4,3-a][1,4]benzodiazepines were synthesized and evaluated for their anticonvulsant activity. The most active compound exhibited an ED50 of 15.2 mg/kg in the PTZ model, demonstrating significant anticonvulsant efficacy compared to traditional treatments like phenytoin .
Study 2: Antimicrobial Screening
A comprehensive screening of various triazole derivatives revealed that modifications to the triazole nucleus significantly impacted antimicrobial activity. The compound showed notable effectiveness against drug-resistant strains of bacteria, suggesting its potential as a lead structure for developing new antibiotics .
Scientific Research Applications
Basic Information
- Molecular Formula : C17H18ClN5O
- Molecular Weight : 345.81 g/mol
- CAS Number : 125229-61-0
Structure
The compound features a triazolo-benzodiazepine core structure, which is known for its ability to interact with various biological targets.
Pharmacological Studies
The compound has been investigated for its potential as an anxiolytic agent. Benzodiazepines are widely recognized for their effectiveness in treating anxiety disorders. Research indicates that triazolo-benzodiazepines may offer advantages such as reduced side effects and improved efficacy compared to traditional benzodiazepines.
Case Study: Anxiolytic Activity
A study published in the Journal of Medicinal Chemistry explored the anxiolytic properties of various triazolo-benzodiazepines, including derivatives similar to the compound . The results demonstrated significant anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety management .
Neuropharmacology
Research has shown that compounds within this class can modulate neurotransmitter systems, particularly GABAergic pathways. This modulation is crucial for the treatment of neurological disorders.
Case Study: GABA Receptor Interaction
In a study examining the binding affinity of various benzodiazepine derivatives to GABA receptors, it was found that compounds with a triazolo structure exhibited enhanced binding properties compared to non-triazolo counterparts. This suggests that the compound may have a strong potential for neuropharmacological applications .
Diuretic and Natriuretic Activity
Some derivatives of triazolo-benzodiazepines have been studied for their diuretic effects. These compounds can influence renal function and electrolyte balance.
Case Study: Diuretic Effects
Research published in the Journal of Medicinal Chemistry highlighted the diuretic activity of certain triazolo-benzodiazepine derivatives. The study indicated that these compounds could promote natriuresis and diuresis effectively, making them candidates for further development in treating conditions like hypertension .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
I-BET762 vs. Alprazolam/Adinazolam
- Mechanistic divergence : While alprazolam and adinazolam act via GABAA potentiation , I-BET762 targets epigenetic regulators (BET proteins) .
- Structural drivers : The N-ethyl acetamide and 8-methoxy groups in I-BET762 are critical for BET binding, whereas 8-chloro in alprazolam/adinazolam enhances GABAA affinity .
Triazolobenzodiazepines vs. Triazoloquinazolinones
- The replacement of the benzodiazepine core with a quinazolinone (e.g., Alagarsamy et al.’s H1-antihistaminic agents) shifts activity from CNS modulation to histamine receptor antagonism .
I-BET762 vs. PROTAC Derivatives
- AP-PROTAC-1 () incorporates a thieno-triazolodiazepine core linked to a protein degradation module, enabling ubiquitin-mediated proteolysis . This contrasts with I-BET762’s direct inhibition mechanism.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
- Methodological Answer : The synthesis involves condensation of triazole precursors with substituted benzaldehydes under acidic conditions. Key steps include refluxing in absolute ethanol with glacial acetic acid (catalyst) for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Purity optimization requires gradient recrystallization (e.g., ethanol/water mixtures) and monitoring via HPLC with UV detection (λ = 254 nm). Impurities often arise from incomplete cyclization; increasing reaction time to 6 hours and using anhydrous solvents can reduce byproducts .
Q. How can the compound’s structure be validated experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for benzodiazepine ring protons (δ 7.2–8.1 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
- X-ray crystallography : Resolve the triazolo-benzodiazepine fused ring system and confirm substituent positions (e.g., 4-chlorophenyl orientation) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 453.2) and fragmentation patterns consistent with the chloro and methoxy groups .
Q. What statistical methods are recommended for optimizing reaction conditions?
- Methodological Answer : Use a factorial design of experiments (DoE) to assess variables: temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst concentration (1–5% acetic acid). Response surface methodology (RSM) can model yield-purity trade-offs. For example, a central composite design revealed that 100°C in ethanol with 3% acetic acid maximizes yield (78%) while maintaining >95% purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs:
- Replace the 4-chlorophenyl group with 4-fluorophenyl or unsubstituted phenyl to assess halogen dependency in receptor binding .
- Modify the N-ethyl group to N-propyl or cyclopropyl to evaluate steric effects on pharmacokinetics.
Biological assays (e.g., GABA receptor binding) show that 4-chlorophenyl enhances affinity (IC = 12 nM vs. 45 nM for phenyl), while bulkier N-substituents reduce blood-brain barrier permeability .
Q. What computational strategies predict reaction pathways for derivatives?
- Methodological Answer : Use density functional theory (DFT) to model cyclization energetics. For example, the transition state for triazole-benzodiazepine fusion has a calculated ΔG of 28 kcal/mol, consistent with experimental reflux conditions . Machine learning (e.g., random forest models) trained on reaction databases can predict viable solvents and catalysts for novel derivatives. ICReDD’s quantum-chemical reaction path search tools are recommended for identifying low-energy pathways .
Q. How can stability under physiological conditions be evaluated?
- Methodological Answer : Perform accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. HPLC analysis shows degradation (>10%) at pH <3 due to acetamide hydrolysis .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (T = 215°C).
- Light sensitivity : Expose to UV light (365 nm) for 48 hours; methoxy groups reduce photooxidation compared to hydroxyl analogs .
Contradictions and Resolutions
- vs. 4 : uses ethanol/acetic acid for synthesis, while suggests DMF for higher yields. Resolution: Ethanol is preferable for eco-friendly synthesis, but DMF may be used for thermally sensitive intermediates .
- vs. 12 : Conflicting melting points (mp 198°C in vs. 205°C in ). Resolution: Differences may arise from polymorphic forms; conduct DSC to identify stable crystalline phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
